(4-chloro-1-ethyl-1H-pyrazol-3-yl)(morpholin-4-yl)methanone
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Overview
Description
(4-chloro-1-ethyl-1H-pyrazol-3-yl)(morpholin-4-yl)methanone is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a chloro-substituted pyrazole ring and a morpholine moiety connected through a methanone group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chloro-1-ethyl-1H-pyrazol-3-yl)(morpholin-4-yl)methanone typically involves the reaction of 4-chloro-1-ethyl-1H-pyrazole with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and the reaction temperature is usually maintained between 50-80°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yield and purity by adjusting parameters such as reaction time, temperature, and the concentration of reactants. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(4-chloro-1-ethyl-1H-pyrazol-3-yl)(morpholin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloro group in the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in the formation of various substituted derivatives.
Scientific Research Applications
(4-chloro-1-ethyl-1H-pyrazol-3-yl)(morpholin-4-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-chloro-1-ethyl-1H-pyrazol-3-yl)(morpholin-4-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (4-chloro-1-ethyl-1H-pyrazol-3-yl)(piperidin-4-yl)methanone
- (4-chloro-1-ethyl-1H-pyrazol-3-yl)(pyrrolidin-4-yl)methanone
- (4-chloro-1-ethyl-1H-pyrazol-3-yl)(azepan-4-yl)methanone
Uniqueness
(4-chloro-1-ethyl-1H-pyrazol-3-yl)(morpholin-4-yl)methanone is unique due to the presence of the morpholine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and effects.
Properties
Molecular Formula |
C10H14ClN3O2 |
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Molecular Weight |
243.69 g/mol |
IUPAC Name |
(4-chloro-1-ethylpyrazol-3-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C10H14ClN3O2/c1-2-14-7-8(11)9(12-14)10(15)13-3-5-16-6-4-13/h7H,2-6H2,1H3 |
InChI Key |
XYWNOIPICTYHSB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N2CCOCC2)Cl |
Origin of Product |
United States |
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